3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-
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Overview
Description
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- is a heterocyclic compound that features a thienoimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for cost, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its substituted derivatives share a similar core structure and exhibit comparable chemical properties.
Thienoimidazole Derivatives: Other thienoimidazole compounds, such as 3H-thieno[2,3-d]imidazole-5-carboxylic acid, have similar structural features and applications.
Uniqueness
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-cyclohexyl-5-phenyl-5,6-dihydro-1H-thieno[2,3-d]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O2S/c21-18(22)16-19-14-13(11-7-3-1-4-8-11)15(23-17(14)20-16)12-9-5-2-6-10-12/h2,5-6,9-11,13,15H,1,3-4,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
SUCSPTSSZUUYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(SC3=C2NC(=N3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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